1-Morpholino-3-(piperazin-1-yl)propan-1-one dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 263.76 g/mol. This compound features a morpholine ring and a piperazine ring, which are significant in various scientific research fields, including medicinal chemistry and pharmacology. Its unique structure contributes to its potential applications in drug development and synthesis of complex molecules.
The compound is classified under morpholine derivatives, which are known for their diverse biological activities. It is primarily sourced from chemical suppliers specializing in research chemicals, such as BenchChem. The compound's CAS number is 1159822-74-8, indicating its unique identification in chemical databases.
The synthesis of 1-morpholino-3-(piperazin-1-yl)propan-1-one dihydrochloride typically involves the reaction of morpholine and piperazine with a suitable propanone derivative. The reaction conditions must be optimized to ensure high yield and purity of the final product. Common methods include:
The synthesis process often requires purification steps such as recrystallization or chromatography to isolate the desired dihydrochloride form. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.
The molecular structure of 1-morpholino-3-(piperazin-1-yl)propan-1-one dihydrochloride can be represented using various chemical notation systems:
C1CN(CCN1)CCC(=O)N2CCOCC2.Cl.Cl
This structure indicates the presence of both morpholine and piperazine rings attached to a propanone backbone, contributing to its chemical reactivity and biological activity.
Property | Value |
---|---|
CAS No. | 1159822-74-8 |
Molecular Formula | |
Molecular Weight | 263.76 g/mol |
InChI Key | WUEHVAPCEZFKRV-UHFFFAOYSA-N |
1-Morpholino-3-(piperazin-1-yl)propan-1-one dihydrochloride can undergo several chemical reactions:
The specific reagents and conditions used will influence the yield and nature of the products formed from these reactions. For example, oxidation may yield ketones or aldehydes depending on the conditions applied.
The mechanism of action for 1-morpholino-3-(piperazin-1-yl)propan-1-one dihydrochloride involves its interaction with biological targets, such as receptors or enzymes. It is hypothesized that the compound binds to specific sites on these targets, modulating their activity and leading to various pharmacological effects. This mechanism is crucial for understanding its potential therapeutic applications.
The physical properties of 1-morpholino-3-(piperazin-1-yl)propan-1-one dihydrochloride include:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in water |
Stability | Stable under normal conditions |
These properties are essential for determining how the compound can be utilized in various applications.
1-Morpholino-3-(piperazin-1-yl)propan-1-one dihydrochloride has several applications in scientific research:
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: